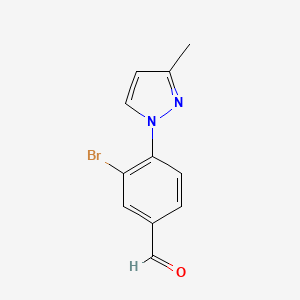![molecular formula C9H22N2O2S B13286523 N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide](/img/structure/B13286523.png)
N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide is an organic compound with the molecular formula C9H22N2O2S. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a tertiary amine with a sulfonamide group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide can be synthesized through a multi-step process involving the reaction of N-ethyl-N-(propan-2-yl)propan-2-amine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain consistent reaction conditions and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the tertiary amine group can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine (DIPEA): A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in organic reactions.
Uniqueness
N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide is unique due to its combination of a sulfonamide group and a tertiary amine, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar amines .
Properties
Molecular Formula |
C9H22N2O2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
N-ethyl-N-[3-(propan-2-ylamino)propyl]methanesulfonamide |
InChI |
InChI=1S/C9H22N2O2S/c1-5-11(14(4,12)13)8-6-7-10-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
CZDIPIBXEJDNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


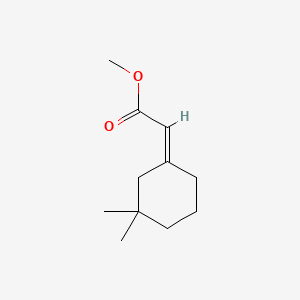
![4-Bromo-1-[(5-chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13286459.png)
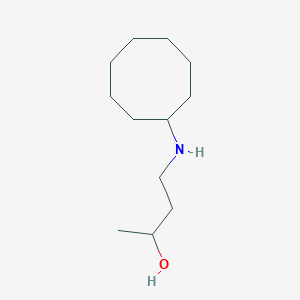

![[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13286472.png)

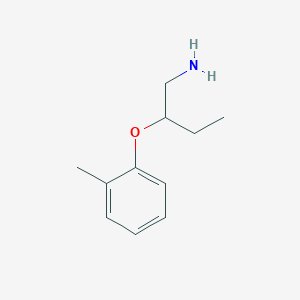

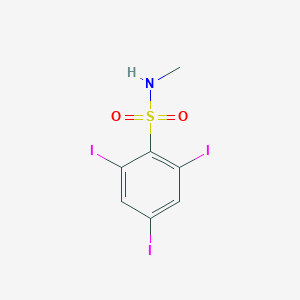
![1-Methylspiro[2.4]heptan-4-one](/img/structure/B13286513.png)
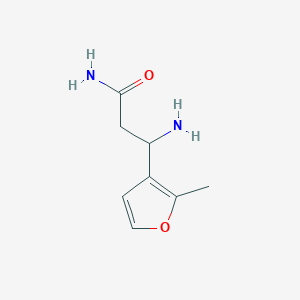
![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B13286520.png)
![4-(Aminomethyl)-2-[2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrophthalazin-1-one](/img/structure/B13286522.png)
